1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone 1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 18076-41-0
VCID: VC0099230
InChI: InChI=1S/C5H7N3OS/c1-3(9)4-5(6-2)10-8-7-4/h6H,1-2H3
SMILES: CC(=O)C1=C(SN=N1)NC
Molecular Formula: C5H7N3OS
Molecular Weight: 157.191

1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone

CAS No.: 18076-41-0

Cat. No.: VC0099230

Molecular Formula: C5H7N3OS

Molecular Weight: 157.191

* For research use only. Not for human or veterinary use.

1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone - 18076-41-0

Specification

CAS No. 18076-41-0
Molecular Formula C5H7N3OS
Molecular Weight 157.191
IUPAC Name 1-[5-(methylamino)thiadiazol-4-yl]ethanone
Standard InChI InChI=1S/C5H7N3OS/c1-3(9)4-5(6-2)10-8-7-4/h6H,1-2H3
Standard InChI Key QZXLLNSRYUUZFG-UHFFFAOYSA-N
SMILES CC(=O)C1=C(SN=N1)NC

Introduction

Chemical Structure and Properties

Molecular Structure

1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone possesses a unique structure featuring a 1,2,3-thiadiazole core with specific functional groups. The thiadiazole ring contains three nitrogen atoms and one sulfur atom in a five-membered ring configuration. At position 5 of this ring, there is a methylamino group (−NHCH₃), while position 4 bears an acetyl (ethanone) group (−COCH₃) . This structural arrangement contributes to the compound's chemical reactivity and potential biological interactions.

The compound can be represented by several chemical notations:

  • IUPAC Name: 1-[5-(methylamino)thiadiazol-4-yl]ethanone

  • Molecular Formula: C₅H₇N₃OS

  • SMILES Notation: CC(=O)C1=C(SN=N1)NC

Physicochemical Properties

The physicochemical properties of 1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone are summarized in the table below:

PropertyValueSource
Molecular Weight157.20 g/mol
Physical StateSolid (expected)Inferred
InChIInChI=1S/C5H7N3OS/c1-3(9)4-5(6-2)10-8-7-4/h6H,1-2H3
InChIKeyQZXLLNSRYUUZFG-UHFFFAOYSA-N
CAS Number18076-41-0

The presence of multiple nitrogen atoms and a sulfur atom in the thiadiazole ring confers specific electronic properties to the molecule. The methylamino group at position 5 can act as a hydrogen bond donor through its NH function, while the carbonyl oxygen in the acetyl group can serve as a hydrogen bond acceptor. These features are important considerations for potential intermolecular interactions, which may influence the compound's biological activity and pharmaceutical applications.

Based on its structure, 1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone is expected to exhibit moderate solubility in polar organic solvents and limited solubility in water. The compound's reactivity is likely influenced by both the nucleophilic character of the methylamino group and the electrophilic nature of the carbonyl carbon in the acetyl moiety.

Characterization Techniques

Analytical Methods

Characterization of 1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone can be achieved through various analytical techniques that provide complementary information about its structure and purity. These techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR would show characteristic signals for the methyl groups of both the methylamino and acetyl substituents, while ¹³C-NMR would reveal the carbonyl carbon of the acetyl group and the carbons of the thiadiazole ring.

  • Mass Spectrometry: This technique would confirm the molecular weight of 157.20 g/mol and provide fragmentation patterns characteristic of the compound's structure.

  • Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for the C=O stretching of the acetyl group (typically around 1650-1700 cm⁻¹), N-H stretching of the methylamino group, and vibrations associated with the thiadiazole ring system.

  • Elemental Analysis: This would confirm the elemental composition (C₅H₇N₃OS) and help verify the purity of synthesized samples.

Structural Confirmation

X-ray crystallography would provide definitive confirmation of the three-dimensional structure of 1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone if suitable crystals can be obtained. This technique would reveal bond lengths, angles, and the spatial arrangement of atoms within the molecule, which are crucial for understanding structure-activity relationships in potential applications.

Based on related thiadiazole structures, the compound is expected to exhibit a relatively planar conformation with the thiadiazole ring and the attached functional groups lying approximately in the same plane. This planarity would influence the compound's ability to interact with biological targets, particularly through π-stacking interactions with aromatic residues in proteins.

Research Findings and Current Status

Related Research on Thiadiazole Derivatives

More broadly, research on thiadiazole derivatives has been active and productive, with numerous studies exploring their synthesis, properties, and applications. These related studies provide valuable context and potential direction for future investigations of 1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone.

For instance, research on related compounds has demonstrated that the 1,2,3-thiadiazole scaffold can serve as a pharmacophore in various bioactive molecules. The positioning of substituents on this scaffold, as well as their nature (electron-donating versus electron-withdrawing), significantly influences biological activity and selectivity.

Studies on the chemical reactivity of thiadiazoles have also revealed characteristic patterns that may be applicable to understanding and predicting the behavior of 1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone in chemical reactions and biological systems.

Future Research Directions

Biological Activity Screening

Comprehensive screening of 1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone for various biological activities represents another promising research direction. Given the known biological activities of related thiadiazole derivatives, investigations could focus on:

  • Antimicrobial activity against a range of bacterial and fungal pathogens, particularly drug-resistant strains.

  • Anticancer activity through various mechanisms, including enzyme inhibition and modulation of cellular signaling pathways.

  • Anti-inflammatory and immunomodulatory effects that might be applicable to treating chronic inflammatory conditions.

Structure-activity relationship studies comparing 1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone with related compounds could provide valuable insights into the role of specific structural features in determining biological activity.

Material Science Applications

The unique electronic properties of the thiadiazole ring system suggest potential applications in material science that could be explored for 1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone:

  • Development of organic electronic materials, potentially leveraging the extended conjugation possible through the thiadiazole ring.

  • Investigation of coordination chemistry with various metal ions, which could lead to novel catalysts or materials with interesting magnetic, optical, or electronic properties.

  • Exploration of supramolecular chemistry based on the hydrogen bonding capabilities of the methylamino group and other potential intermolecular interactions.

Such investigations would expand the potential applications of this compound beyond traditional pharmaceutical areas.

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